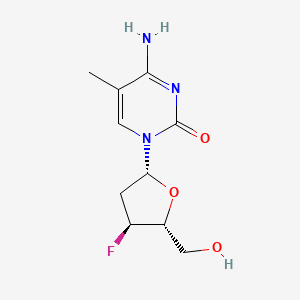

2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine

Description

Historical Context of Dideoxynucleosides as Antiviral Agents

The journey of dideoxynucleosides as antiviral agents is a compelling narrative of scientific ingenuity and a testament to the power of molecular mimicry. These compounds are synthetic versions of the natural building blocks of DNA and RNA. Their defining structural feature is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar moiety. This modification is the key to their therapeutic action.

The watershed moment for dideoxynucleosides arrived with the onset of the HIV/AIDS pandemic in the 1980s. The discovery that the Human Immunodeficiency Virus (HIV) relies on a unique enzyme, reverse transcriptase, to replicate its genetic material opened a new frontier for targeted antiviral therapy. Scientists hypothesized that analogs of natural nucleosides could be designed to interrupt this process.

This hypothesis led to the identification of azidothymidine (AZT), a dideoxynucleoside analog, as the first effective drug against HIV. researchgate.net Once inside a cell, dideoxynucleosides are phosphorylated to their active triphosphate form. This activated form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. Because they lack the crucial 3'-hydroxyl group, the addition of a dideoxynucleoside analog to the DNA chain results in its termination, effectively halting viral replication. acs.org The success of AZT paved the way for the development of a series of other dideoxynucleoside analogs, including didanosine (B1670492) (ddI), zalcitabine (B1682364) (ddC), and stavudine (B1682478) (d4T), which became mainstays in the early combination therapies for HIV. researchgate.netacs.org

Overview of Fluorinated Nucleoside Analogs in Antiviral Drug Discovery

The strategic incorporation of fluorine atoms into drug molecules has become a powerful tool in medicinal chemistry, and the field of nucleoside analogs is no exception. The introduction of fluorine can profoundly influence a compound's biological properties, often leading to enhanced therapeutic potential. medchemexpress.comnih.gov Fluorine's high electronegativity and small size allow it to mimic a hydroxyl group or a hydrogen atom, yet it can significantly alter the electronic and steric characteristics of the molecule. medchemexpress.com

In the context of nucleoside analogs, fluorination can offer several advantages:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can prolong the drug's half-life in the body, allowing for less frequent dosing. acs.orgmedchemexpress.com

Enhanced Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with the target enzyme, such as viral polymerases, potentially increasing the drug's potency. medchemexpress.com

Modulation of Sugar Conformation: The placement of a fluorine atom on the sugar ring can influence its pucker, which in turn can affect how the nucleoside analog is recognized and utilized by viral enzymes.

Improved Pharmacokinetic Properties: Fluorination can alter a molecule's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. medchemexpress.comnih.gov

Numerous fluorinated nucleoside analogs have been successfully developed and approved for clinical use, including emtricitabine (B123318) (FTC) for HIV and sofosbuvir (B1194449) for Hepatitis C, underscoring the significance of this chemical modification in modern antiviral drug design. medchemexpress.comnih.gov

Rationale for Academic Research on 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine and Related Fluorinated Cytidine (B196190) Analogs

The academic pursuit of novel compounds like this compound (also known as FddMeCyt) is driven by the ongoing need for more effective and safer antiviral agents. The research into this specific molecule and its relatives is a logical extension of the foundational principles established with earlier dideoxynucleosides and fluorinated analogs.

The rationale for investigating FddMeCyt is rooted in a systematic exploration of structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, researchers aim to understand how specific chemical modifications influence antiviral activity, selectivity, and toxicity. The combination of a 3'-fluoro group and a 5-methyl group on the cytidine scaffold is a deliberate design choice aimed at optimizing these properties.

The 3'-fluoro substitution is intended to confer the benefits of fluorination, such as increased metabolic stability and potent inhibition of viral polymerases. The 5-methyl group, a feature also present in the natural nucleoside thymidine (B127349), has been shown in other contexts to enhance antiviral activity. The investigation of FddMeCyt and its analogs, therefore, represents a targeted effort to fine-tune the molecular architecture of nucleoside analogs to achieve superior therapeutic outcomes, particularly against challenging chronic viral infections like Hepatitis B (HBV).

Detailed Research Findings on this compound

Academic research has demonstrated the significant in vitro and in vivo antiviral potential of this compound, particularly against Hepatitis B Virus.

In a key in vitro study using a human hepatoblastoma cell line (HepG2 2.2.15) that produces HBV, this compound was identified as a powerful antiviral agent. At a concentration of 0.10 µM, it led to a reduction of over 90% in the synthesis of HBV DNA. The same study also determined its cytostatic activity, with a 50% cytostatic dose (CD50) of 0.54 µM. This indicates that the concentration required for potent antiviral activity is lower than that which causes significant cell growth inhibition.

Further investigations in an animal model using ducks infected with the Duck Hepatitis B Virus (DHBV), a closely related model for human HBV, showed that FddMeCyt also possesses in vivo efficacy. Administration of the compound to infected ducks resulted in a blockage of virus production, providing further evidence of its potential as a therapeutic agent.

The table below summarizes the key in vitro antiviral activity data for this compound against HBV.

| Parameter | Value | Cell Line | Virus |

| >90% HBV DNA Reduction | 0.10 µM | HepG2 2.2.15 | HBV |

| CD50 | 0.54 µM | HepG2 2.2.15 | N/A |

Structure

2D Structure

3D Structure

Properties

CAS No. |

177365-12-7 |

|---|---|

Molecular Formula |

C10H14FN3O3 |

Molecular Weight |

243.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1 |

InChI Key |

YTMNCNXZZRCBFC-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)F |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,3 Dideoxy 3 Fluoro 5 Methyl Cytidine and Its Analogs

Stereoselective Synthesis Approaches for Dideoxy and Fluorinated Nucleosides

The creation of dideoxy and fluorinated nucleosides is a significant challenge in medicinal chemistry, demanding exacting control over the three-dimensional arrangement of atoms. This stereochemical precision is paramount as the biological activity of these compounds is often intrinsically linked to their specific isomeric form.

Convergent and Divergent Synthetic Routes for Fluoro-containing Nucleosides

The synthesis of fluoro-containing nucleosides like 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine can be broadly categorized into two main strategies: convergent and divergent synthesis. nih.gov

A convergent approach involves the separate synthesis of the modified sugar (the fluoro-dideoxyribose moiety) and the nucleobase (5-methylcytosine), which are then coupled together in a later step. nih.gov This method is often favored as it allows for greater flexibility and optimization of the synthesis of each component. For instance, a complex, multi-step synthesis can be undertaken to produce the desired fluorinated sugar, while the nucleobase can be prepared through a more straightforward route. The final coupling reaction, typically an N-glycosylation, unites the two fragments to yield the target nucleoside. This approach is particularly advantageous for creating a variety of analogs, as different modified sugars and bases can be synthesized independently and then combined in various permutations.

In contrast, a divergent approach begins with a pre-existing, naturally occurring nucleoside which is then chemically modified in a series of steps to introduce the desired functionalities. nih.gov For example, one could start with a more readily available cytidine (B196190) derivative and perform a sequence of reactions to introduce the 3'-fluoro group and remove the 2' and 3'-hydroxyl groups. While this can be a more direct route, it may be complicated by the need for selective protection and deprotection of various functional groups on the nucleoside, and the yields can sometimes be lower than in a convergent synthesis.

| Synthetic Approach | Description | Advantages | Disadvantages |

| Convergent | Separate synthesis of the sugar and base, followed by coupling. | High flexibility, allows for analog synthesis, often better overall yield. | May require more total steps. |

| Divergent | Modification of a pre-existing nucleoside. | Can be more direct, fewer purification steps for individual components. | May require complex protection/deprotection schemes, potentially lower yields. |

N-Glycosylation Strategies in Nucleoside Synthesis

A critical step in the convergent synthesis of this compound is the formation of the N-glycosidic bond between the fluorinated sugar and the 5-methylcytosine (B146107) base. This reaction must be carefully controlled to ensure the correct anomeric configuration (β-configuration for most biologically active nucleosides).

One common method for N-glycosylation is the Vorbrüggen coupling , which typically involves the reaction of a silylated nucleobase with an activated sugar derivative (such as an acetylated or benzoylated sugar) in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The silylation of the nucleobase increases its nucleophilicity, facilitating the attack on the anomeric center of the sugar.

Another approach involves the use of enzymatic trans-glycosylation. nih.gov Certain enzymes, such as trans-N-deoxyribosylases, can catalyze the transfer of a deoxyribose moiety from a donor nucleoside to an acceptor base. nih.gov This method offers high stereoselectivity and can be performed under mild reaction conditions, making it an attractive "green chemistry" alternative to traditional chemical methods. nih.gov However, the substrate specificity of the enzyme may limit its applicability for highly modified nucleosides.

Chemical Conversions and Intermediate Derivatizations in Fluorinated Dideoxynucleoside Preparation

The synthesis of the fluorinated dideoxy sugar intermediate is a key challenge that often involves several chemical conversions and derivatizations. A common strategy for introducing the 3'-fluoro group involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a hydrogen fluoride-pyridine complex. nih.govresearchgate.net This reaction is often performed on a sugar intermediate with a free hydroxyl group at the 3'-position, proceeding through an SN2 mechanism to afford the desired fluoro-substituted sugar with inversion of stereochemistry.

The removal of the 2'-hydroxyl group to create the dideoxy functionality can be achieved through a Barton-McCombie deoxygenation. This two-step process typically involves the formation of a thiono- or dithiocarbonyl derivative of the 2'-hydroxyl group, followed by a radical-initiated reduction using a tin hydride reagent.

Throughout the synthesis, protecting groups are extensively used to mask reactive functional groups and ensure that reactions occur at the desired positions. For example, the 5'-hydroxyl group of the sugar is often protected with a bulky group like dimethoxytrityl (DMT) or a silyl (B83357) ether to prevent its participation in unwanted side reactions. The exocyclic amine of the cytosine base is also typically protected, for instance as a benzoyl or acetyl amide, during the glycosylation and other synthetic steps. These protecting groups must be carefully chosen so that they can be removed at the end of the synthesis without affecting the final product.

Synthesis of Enantiomeric Forms: L- and D-Configurations of this compound

The biological activity of nucleoside analogs can be highly dependent on their enantiomeric form (D- or L-configuration). While most naturally occurring nucleosides are in the D-configuration, a number of L-nucleosides have demonstrated potent antiviral activity, often with a different toxicity profile than their D-counterparts. nih.gov Therefore, the synthesis of both the L- and D-enantiomers of this compound is of significant interest for biological evaluation.

The synthesis of specific enantiomers can be achieved in several ways. One approach is to start with a chiral precursor of the desired configuration. For example, the synthesis of the D-enantiomer would typically start from D-ribose or another D-sugar, while the L-enantiomer would be synthesized from L-ribose or a corresponding L-sugar. iu.edu

Alternatively, a racemic mixture of the nucleoside can be synthesized and then the enantiomers can be separated. This can be accomplished using chiral chromatography or by enzymatic resolution. acs.org For instance, certain enzymes can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the two forms. An example of this is the use of cytidine-deoxycytidine deaminase, which has been shown to selectively deaminate the D-(+)-enantiomer of a related compound, 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC), while leaving the L-(-)-enantiomer largely untouched. nih.gov

Studies on related 2',3'-dideoxy-5-fluorocytidine analogs have shown that the L-enantiomers can exhibit potent antiviral activity. nih.gov This underscores the importance of developing synthetic routes that can provide access to both enantiomeric forms of this compound for thorough biological investigation.

Chemical Modifications for Structural Elucidation and Biological Evaluation

To explore the structure-activity relationships (SAR) and to potentially improve the biological properties of this compound, various chemical modifications can be introduced. These modifications can be made to the sugar moiety, the nucleobase, or by the attachment of a prodrug group.

One area of modification is the N4-position of the cytosine ring. nih.gov Acyl groups, such as substituted benzoyl or alkanoyl groups, can be attached to the exocyclic amine. nih.gov These modifications can influence the compound's antiviral activity and cytotoxicity. nih.gov For example, in a series of N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine analogs, certain substitutions led to a significant increase in anti-HIV-1 potency. nih.gov

Another strategy involves the introduction of bioisosteres for the phosphate (B84403) group in the corresponding nucleotide. For instance, a squaryl moiety has been investigated as a phosphate bioisostere for 3'-fluorothymidine, with the aim of improving cell permeability. rsc.org Such modifications could also be applied to this compound to enhance its potential as a therapeutic agent.

Furthermore, the introduction of isotopic labels, such as fluorine-18 (B77423) ([18F]), can be used to develop radiotracers for positron emission tomography (PET) imaging. rsc.org This allows for non-invasive studies of the compound's biodistribution and metabolism in vivo, providing valuable information for drug development.

Molecular Mechanisms of Action of 2 ,3 Dideoxy 3 Fluoro 5 Methyl Cytidine

Intracellular Activation and Phosphorylation Pathways

For nucleoside analogs like 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine to exert their antiviral effect, they must first be transported into the host cell and subsequently phosphorylated to their active 5'-triphosphate form. nih.gov This multi-step activation cascade is mediated by host cellular kinases.

The initial and often rate-limiting step in the activation of many cytidine (B196190) analogs is the first phosphorylation event. nih.gov Host cell kinases are responsible for this critical activation step. In particular, deoxycytidine kinase (dCK) plays a pivotal role in the phosphorylation of deoxycytidine analogs. nih.govnih.gov Studies on structurally similar nucleoside analogs, such as β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), have demonstrated that dCK is the primary enzyme responsible for the initial phosphorylation to the monophosphate form. nih.gov While PSI-6130 is a substrate for dCK, it is a significantly less efficient one compared to the natural substrate, 2'-deoxycytidine. nih.gov Another related compound, 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine [l(−)Fd4C], is also phosphorylated to its 5'-monophosphate by cytoplasmic deoxycytidine kinase, with a reported Km of 100 μM. nih.gov

Subsequent phosphorylation steps are carried out by other cellular kinases. UMP-CMP kinase (also known as YMPK) is responsible for converting the monophosphate metabolite to the diphosphate (B83284) form. nih.gov Studies with PSI-6130 monophosphate have shown that it is efficiently phosphorylated by human UMP-CMP kinase. nih.gov

Table 1: Kinetic Parameters of Phosphorylation of Cytidine Analogs by Human Deoxycytidine Kinase (dCK)

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| 2'-Deoxycytidine | 0.6 | 1.3 | 2.2 |

| PSI-6130 | 81 | 0.007 | 0.000086 |

| l(−)Fd4C | 100 | - | - |

Data for PSI-6130 and 2'-Deoxycytidine are from studies on HCV NS5B polymerase inhibitors and are used here as a reference for a similar fluorinated cytidine analog. nih.gov The Km for l(−)Fd4C is from studies with HIV. nih.gov A '-' indicates data not available.

Following the initial phosphorylation by dCK, the resulting monophosphate is further phosphorylated to a diphosphate and subsequently to the active 5'-triphosphate metabolite. The conversion of the monophosphate to the diphosphate is catalyzed by UMP-CMP kinase. nih.gov The final phosphorylation step, from the diphosphate to the triphosphate, is carried out by nucleoside diphosphate kinases (NDPKs), which are ubiquitous and generally not substrate-specific. nih.govmdpi.com The culmination of this pathway is the formation of this compound-5'-triphosphate, the pharmacologically active molecule that directly inhibits the viral polymerase. nih.gov The intracellular accumulation of this triphosphate metabolite is crucial for the antiviral efficacy of the parent drug. nih.gov

Inhibition of Viral Nucleic Acid Synthesis

The active triphosphate metabolite of this compound inhibits viral replication primarily through two interconnected mechanisms: termination of the growing viral DNA chain and competitive inhibition of the viral polymerase enzyme.

The fundamental principle behind the action of dideoxynucleoside analogs is their ability to act as chain terminators during nucleic acid synthesis. wikipedia.orguni-regensburg.de this compound, once converted to its triphosphate form, is recognized by the viral reverse transcriptase as a substrate analogous to the natural deoxycytidine triphosphate (dCTP). The viral polymerase incorporates the analog monophosphate into the nascent viral DNA strand. nih.govnih.gov However, because this compound lacks a hydroxyl group at the 3' position of its sugar moiety, the formation of a phosphodiester bond with the next incoming nucleotide is impossible. wikipedia.orguni-regensburg.de This leads to the immediate cessation of DNA chain elongation, resulting in an incomplete and non-functional viral genome. nih.govnih.gov

In addition to acting as a chain terminator, the triphosphate metabolite of this compound also acts as a competitive inhibitor of viral polymerases, particularly reverse transcriptases in the case of retroviruses like HIV. nih.govnih.gov The triphosphate analog competes with the endogenous dCTP for binding to the active site of the reverse transcriptase. nih.govnih.gov A sufficiently high intracellular concentration of the analog triphosphate can effectively outcompete the natural substrate, thereby reducing the rate of viral DNA synthesis. The inhibitory activity is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. For similar nucleoside triphosphate analogs, Ki values against HIV reverse transcriptase are in the micromolar to sub-micromolar range, indicating potent inhibition. nih.govnih.gov

Table 2: Inhibition of Viral Polymerases by Nucleoside Triphosphate Analogs

| Inhibitor | Viral Polymerase | Ki (μM) | Mechanism of Inhibition |

|---|---|---|---|

| ddUTP | HIV-1 Reverse Transcriptase | 0.05 | Competitive with dTTP |

| Tenofovir-DP | HBV Polymerase | 0.18 | Competitive with dATP |

| PSI-6130-TP | HCV NS5B RNA Polymerase | 4.3 | Competitive with CTP |

This table presents data for other nucleoside analogs to illustrate the principle of competitive inhibition and typical Ki values. nih.govnih.govnih.gov

Interaction with Specific Viral Enzyme Active Sites

The specificity and potency of this compound triphosphate as an antiviral agent are determined by its precise interaction with the active site of the target viral polymerase. In the context of HIV, this is the reverse transcriptase (RT) enzyme. The HIV-1 RT is a heterodimer composed of p66 and p51 subunits, with the polymerase active site located in the p66 subunit. nih.gov This active site is often described as having "fingers," "palm," and "thumb" subdomains. nih.gov

Structural modeling studies of the closely related compound, Festinavir (BMS-986001), bound to the HIV-1 and HIV-2 RT active sites have provided insights into its mechanism. The triphosphate form of the inhibitor binds to the nucleotide-binding site (N-site) of the polymerase. nih.gov The 4'-ethynyl group of Festinavir, a structural analog, is accommodated within a hydrophobic pocket in the active site. nih.gov The precise conformation and interactions within this pocket can influence the inhibitor's potency. For instance, subtle differences in the size and shape of this pocket between HIV-1 and HIV-2 RT may account for the differential activity of some nucleoside analogs against these two viral strains. nih.gov The binding of the inhibitor in the active site positions it for incorporation, but its lack of a 3'-hydroxyl group ultimately leads to the termination of DNA synthesis. The interaction with key amino acid residues within the active site, such as those in the YMDD motif which is critical for catalysis, is fundamental to the inhibitory action. embopress.org

Modulation of Cellular Nucleotide Pools by Nucleoside Analogs

The efficacy of nucleoside analogs, including this compound, is intrinsically linked to their ability to interact with and modify the host cell's metabolic pathways, particularly the maintenance of cellular nucleotide pools. nih.govnih.gov These analogs are chemically modified versions of natural nucleosides and function as antimetabolites. nih.gov As prodrugs, they are inactive upon entering the cell and must undergo metabolic activation to exert their antiviral effects. nih.govomicsonline.org This activation process places them in direct competition with endogenous nucleotides, thereby modulating the delicate balance of the cellular nucleotide pools essential for both host and viral processes.

The primary mechanism of activation for nucleoside analogs is a sequential three-step intracellular phosphorylation to their corresponding 5'-triphosphate derivatives. omicsonline.orgresearchgate.net This metabolic conversion is catalyzed by a series of host cell enzymes. The initial phosphorylation to the monophosphate form is often the rate-limiting step and is typically carried out by a nucleoside kinase. nih.govomicsonline.org Subsequent phosphorylations to the di- and triphosphate forms are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. researchgate.netnih.gov

A critical aspect of this activation pathway is the competition between the nucleoside analog and its corresponding natural nucleoside for the active site of the activating kinase. nih.gov The high substrate specificity of many cellular kinases can limit the activation of analog prodrugs. nih.gov For cytidine analogs like this compound, deoxycytidine kinase (dCK) is the principal enzyme responsible for the initial, crucial phosphorylation step. nih.govmdpi.com The presence of the analog can therefore competitively inhibit the phosphorylation of natural deoxycytidine, altering the intracellular concentration of dCTP. Conversely, high intracellular pools of deoxycytidine can reduce the phosphorylation and activation of the analog. An example of this direct competition is seen with the analog zidovudine (B1683550) (AZT), where its intracellular phosphorylation is markedly inhibited by the presence of its natural counterpart, thymidine (B127349). nih.gov

The cytostatic activity observed with several nucleoside analogs, including 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt), is an indicator of this interference with cellular nucleotide metabolism. nih.gov This interference can arise not only from competition for activating kinases but also from the inhibition of key enzymes involved in the de novo synthesis of nucleotides, such as ribonucleotide reductase. nih.gov

The table below presents research findings on the phosphorylation efficiency of a related 2'-fluoro-modified nucleoside analog, PSI-6130, compared to natural nucleosides by human deoxycytidine kinase (dCK), illustrating the significant differences in how cellular enzymes process these molecules.

Table 1: Steady-State Kinetic Parameters for Phosphorylation by Human dCK

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| 2'-Deoxycytidine | 0.3 | 9.3 | 31000 |

| PSI-6130 (β-D-2′-Deoxy-2′-fluoro-2′-C-methylcytidine) | 81 | 8.3 | 102 |

| Gemcitabine | 4.1 | 9.4 | 2293 |

Data sourced from a 2007 study on the mechanism of activation of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine. The data shows that while PSI-6130 is phosphorylated, its efficiency (kcat/Km) is approximately 300-fold lower than that of the natural substrate, 2'-deoxycytidine.

Furthermore, the metabolism of nucleoside analogs can be complex, leading to multiple avenues of nucleotide pool modulation. For instance, some cytidine analogs can be converted by cellular enzymes to uridine (B1682114) analogs through deamination after the initial phosphorylation step, thus impacting the pools of both pyrimidines. nih.gov The intracellular concentration of the active triphosphates is also regulated by dephosphorylation back to the inactive nucleoside form by cellular enzymes such as 5'-nucleotidases. nih.gov Ultimately, the active 5'-triphosphate analog competes with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into viral nucleic acids by the viral polymerase, an action that leads to the termination of the growing DNA chain. nih.gov The relative abundance of the analog triphosphate versus the natural dNTP within the cellular pool is therefore a critical determinant of the drug's antiviral potency. nih.gov

Structure Activity Relationships Sar of 2 ,3 Dideoxy 3 Fluoro 5 Methyl Cytidine and Analogs

Influence of Fluoro Substitution at the 3'-Position on Antiviral Efficacy and Enzyme Recognition

The introduction of a fluorine atom at the 3'-position of the sugar ring is a critical modification that significantly impacts the biological properties of nucleoside analogs. The high electronegativity of fluorine can alter the pucker of the sugar ring, influencing how the nucleoside analog is recognized and processed by viral polymerases and cellular kinases. digitellinc.com

The 3'-fluoro substitution serves as a non-permissive replacement for the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond during DNA or RNA chain elongation. Consequently, nucleoside analogs with a 3'-fluoro modification act as chain terminators, halting viral replication.

However, the influence of a 3'-fluoro group on antiviral efficacy is not universally positive and can be virus-specific. For instance, studies on 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs revealed that the introduction of a 3'-fluorine markedly reduced the antiviral activity against wild-type and lamivudine-resistant HIV-1. nih.gov In contrast, certain 3'-deoxy-3'-fluoronucleosides have demonstrated potent, low-micromolar antiviral activity against flaviviruses such as Tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus. digitellinc.comnih.gov

The recognition by cellular kinases, the first step in the activation of nucleoside analogs to their triphosphate form, is also affected by the 3'-fluoro substitution. The altered sugar conformation can affect the binding affinity of the analog for these kinases, thereby influencing the efficiency of its phosphorylation and, consequently, its antiviral potency. digitellinc.com

Impact of Sugar Moiety Modifications (e.g., Dideoxy and Didehydro Configurations) on Biological Activity

The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, known as the dideoxy configuration, is a hallmark of a major class of antiviral nucleoside analogs. This modification prevents the formation of the 3'-5' phosphodiester bond, leading to the termination of the growing viral DNA chain. 2',3'-Didehydro-2',3'-dideoxycytidine (d4C) and its analogs, which feature an unsaturated bond between the 2' and 3' carbons, have also demonstrated potent antiviral activity, particularly against HIV. digitellinc.com

Comparative studies have shown that both dideoxy and didehydro analogs can exhibit significant antiviral effects. For example, both 2',3'-didehydro-2',3'-dideoxythymidine (DHT) and 2',3'-didehydro-2',3'-dideoxycytidine (DHC) have been shown to efficiently inhibit the cytopathic effects and replication of HIV in cell culture. digitellinc.com

The L-enantiomer of 2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (L(-)Fd4C) has been reported as a potent inhibitor of both HIV and hepatitis B virus (HBV). mdpi.comacs.org Metabolism studies revealed that L(-)Fd4C is converted to its active triphosphate form within cells and acts as an alternative substrate for HIV reverse transcriptase. mdpi.com The introduction of the didehydro feature can influence the conformational flexibility of the sugar ring, which in turn can affect enzyme recognition and antiviral potency.

Stereochemical Configuration (L- vs. D-Enantiomers) and its Correlation with Antiviral Potency and Enzyme Specificity

Naturally occurring nucleosides are in the D-configuration. For a long time, it was believed that their synthetic mirror images, the L-enantiomers, would be biologically inactive. However, the discovery of the potent antiviral activity of L-nucleosides, such as lamivudine (B182088) (3TC), revolutionized the field. nih.gov

In the context of dideoxycytidine analogs, the stereochemistry at the chiral centers of the sugar moiety plays a pivotal role in determining antiviral activity and toxicity. Studies comparing β-L-2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro derivative (β-L-FddC) with their corresponding D-enantiomers have revealed significant differences. The L-isomers often exhibit similar or even greater anti-HIV-1 activity compared to the D-isomers, but with substantially lower cytotoxicity. nih.govmdpi.com

Furthermore, L-nucleosides can have a different spectrum of activity. For instance, β-L-ddC and β-L-FddC have demonstrated potent activity against HBV, while their D-counterparts were inactive against this virus. mdpi.com This difference in activity is often attributed to the stereospecificity of viral polymerases and cellular kinases. Viral reverse transcriptases may tolerate L-nucleoside triphosphates as substrates, while cellular DNA polymerases, particularly mitochondrial DNA polymerase γ, may have a lower affinity for them, leading to reduced cellular toxicity. acs.orgresearchgate.netresearchgate.net

The resistance profile can also be influenced by the stereochemistry. HIV-1 strains that have developed resistance to D-dideoxycytidine have been found to remain susceptible to the L-analogs. nih.gov

Effects of Nucleobase Modifications (e.g., 5-Methyl Substitution) on Antiviral Spectrum and Potency

Modification of the pyrimidine (B1678525) base, such as the introduction of a methyl group at the 5-position, can significantly modulate the antiviral spectrum and potency of nucleoside analogs. The 5-methyl group can influence the binding of the nucleoside to the active site of viral enzymes and can also affect the rate of its metabolism by cellular enzymes.

For example, β-L-5-methyl-2′-deoxycytidine (β-L-MetCdR) has been identified as a potent anti-HBV agent, with its triphosphate form acting as an effective inhibitor of HBV DNA polymerase. nih.gov Another analog, 4′-azido-2′-deoxy-5-methylcytidine, has also shown significant anti-HBV activity. acs.org

Interestingly, beyond direct interaction with viral enzymes, 5-methylcytosine (B146107) modifications in RNA have been shown to play a role in the host's innate immune response to a broad range of viruses by regulating the production of type I interferons. researchgate.netnih.gov

Structure-Based Insights into Nucleoside Analog-Enzyme Interactions

Understanding the three-dimensional structures of nucleoside analogs in complex with their target viral enzymes, such as reverse transcriptases and polymerases, provides invaluable insights for the rational design of more potent and selective antiviral agents. nih.gov X-ray crystallography and molecular modeling studies have elucidated the key interactions between nucleoside analogs and the active site of these enzymes. nih.govnih.gov

These studies have revealed that the conformation of the sugar ring, the orientation of the nucleobase, and the specific substitutions on both the sugar and the base are critical for optimal binding and inhibitory activity. For instance, the binding pocket of HIV reverse transcriptase has been extensively studied, leading to the design of inhibitors that can overcome drug resistance mutations. digitellinc.comnih.gov

The active triphosphate form of a nucleoside analog must be accommodated within the enzyme's active site in a manner that allows for its incorporation into the growing nucleic acid chain. The interactions with key amino acid residues in the active site determine the binding affinity and the efficiency of incorporation. mdpi.comacs.orgnih.gov For example, the lack of a 3'-hydroxyl group in dideoxynucleosides prevents the formation of a phosphodiester bond with the incoming nucleotide, thus terminating chain elongation. expasy.org

Antiviral Efficacy of 2 ,3 Dideoxy 3 Fluoro 5 Methyl Cytidine in in Vitro Systems

Activity against Human Immunodeficiency Virus (HIV) Replication in Cell Culture Models

Festinavir has demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV) in various cell culture systems. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), a cornerstone class of antiretroviral drugs that block the HIV replication cycle. natap.org

Research has shown that Festinavir is active against both HIV-1 and HIV-2. Notably, it exhibits greater potency against HIV-2. In a single-cycle infectivity assay, the mean 50% effective concentration (EC50) for Festinavir against HIV-1 (NL4-3 strain) was 890 nM, whereas against HIV-2 (ROD9 strain) it was significantly lower at 74 nM. medchemexpress.com This trend was even more pronounced in 4-day infections of the CEMss T-cell line, where the mean EC50 against HIV-2 was 0.14 nM, approximately 30-fold lower than the 4.2 nM observed for HIV-1. medchemexpress.com In other assays against wild-type HIV-1, the 50% inhibitory concentration (IC50) was reported as 0.0019 µM (1.9 nM), with a 90% inhibitory concentration (IC90) of 0.02 µM (20 nM). natap.org

A critical aspect of Festinavir's profile is its activity against HIV strains that have developed resistance to other NRTIs. It has shown potent activity against multidrug-resistant (MDR) clinical isolates, including those with resistance to tenofovir (B777) and abacavir. natap.orgnih.gov Specifically, Festinavir retains full activity against HIV-2 variants with the K65R and Q151M mutations in the reverse transcriptase enzyme. medchemexpress.comnih.gov However, strains of HIV-1 containing the M184V mutation, which confers resistance to lamivudine (B182088) and emtricitabine (B123318), have shown a 3- to 10-fold decrease in susceptibility to Festinavir. natap.org

Table 1: In Vitro Anti-HIV Activity of 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine (Festinavir)

| Virus Strain | Cell Line/Assay Type | Parameter | Value (nM) |

| HIV-1 (NL4-3) | Single-Cycle Assay | EC50 | 890 |

| HIV-2 (ROD9) | Single-Cycle Assay | EC50 | 74 |

| HIV-1 (NL4-3) | CEMss cells (4-day) | EC50 | 4.2 |

| HIV-2 (ROD9) | CEMss cells (4-day) | EC50 | 0.14 |

| Wild-Type HIV-1 | Not Specified | IC50 | 1.9 |

Data sourced from references natap.orgmedchemexpress.com. EC50/IC50 values represent the concentration of the drug required to inhibit viral replication by 50%.

Efficacy against Hepatitis B Virus (HBV) and Duck Hepatitis B Virus (DHBV) Production in Cell Lines

In contrast to its potent anti-HIV activity, studies evaluating Festinavir's efficacy against the Hepatitis B Virus (HBV) have not shown significant inhibition. In in vitro assays using the inducible HepAD38 cell line, a standard model for assessing anti-HBV activity, Festinavir did not demonstrate notable inhibition of HBV production. This finding suggests a limited role for this compound in targeting HBV replication.

No specific research findings on the efficacy of this compound against the Duck Hepatitis B Virus (DHBV), a common preclinical model for HBV, are available in published literature. The lack of reported activity against HBV in human cell lines makes extensive investigation in the DHBV model less likely.

Inhibition of Other Viral Pathogens (e.g., Hepatitis C Virus, Epstein-Barr Virus, Flaviviruses)

A comprehensive review of the scientific literature reveals a lack of evidence for significant in vitro activity of this compound against other major viral pathogens. There are no published studies demonstrating that Festinavir is a potent inhibitor of Hepatitis C Virus (HCV), Epstein-Barr Virus (EBV), or members of the Flavivirus family (which includes viruses such as Dengue, Zika, and West Nile virus). Research and development efforts for this compound have been overwhelmingly focused on its anti-HIV application.

Evaluation of Cellular Selectivity and Differential Antiviral Activity Across Cell Types

The cellular selectivity of an antiviral compound is a critical measure of its potential as a therapeutic agent, representing the window between its antiviral potency and its toxicity to host cells. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity.

Festinavir has been shown to have a favorable toxicity profile, particularly concerning mitochondria. It is reported to be less inhibitory to mitochondrial DNA synthesis in cell culture compared to its parent compound, stavudine (B1682478) (d4T), a drug whose use was limited by mitochondrial toxicity. natap.org

In cytotoxicity assays using the MT-2 human T-cell line, Festinavir exhibited a CC50 value of greater than 100 µM. medchemexpress.com Comparing this high CC50 value to its potent anti-HIV EC50 values demonstrates a very high selectivity index. For example, using the EC50 of 1.9 nM (0.0019 µM) against wild-type HIV-1, the selectivity index would be greater than 52,000 (>100 µM / 0.0019 µM). This indicates a very wide margin between the concentration needed for antiviral effect and the concentration that causes cellular toxicity in vitro.

The antiviral activity of nucleoside analogs can vary depending on the cell type used in the assay, primarily due to differences in the cellular enzymes required to phosphorylate the drug into its active triphosphate form. Festinavir's potent activity has been demonstrated in various T-cell lines, such as CEMss and MT-2, as well as in single-cycle assays utilizing 293T cells, indicating it is effectively metabolized in these key cell types for HIV replication. medchemexpress.com

Table 2: In Vitro Cytotoxicity and Selectivity Index of Festinavir

| Cell Line | Parameter | Value | Antiviral Target & EC50 | Calculated Selectivity Index (SI) |

| MT-2 | CC50 | > 100 µM | HIV-1 (1.9 nM) | > 52,631 |

Data sourced from references natap.orgmedchemexpress.com. The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI indicates greater selectivity for the virus over host cells.

Preclinical Investigation of 2 ,3 Dideoxy 3 Fluoro 5 Methyl Cytidine and Its Analogs

In Vivo Antiviral Efficacy in Non-Human Animal Models

The in vivo antiviral potential of 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine and its analogs has been assessed in various preclinical models, demonstrating notable activity against hepadnaviruses and other viral pathogens.

The duck hepatitis B virus (DHBV) model serves as a crucial in vivo system for evaluating potential therapies for human hepatitis B virus (HBV). In this model, 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) has demonstrated a significant antiviral effect. nih.gov Daily intramuscular administration of FddMeCyt to DHBV-infected ducks for 12 days resulted in a blockage of virus production. nih.gov This potent in vivo activity was observed alongside other effective analogs like 2',3'-dideoxy-3'-fluorothymidine (FddThd). nih.gov The success of these compounds in the DHBV model suggests their potential as promising antiviral agents for treating human HBV infections. nih.gov

Another analog, β-L-2',3'-dideoxy-5-fluorocytidine (β-L-F-ddC), also showed potent inhibition of viral replication in the DHBV model. nih.govnih.gov Oral administration of β-L-F-ddC to experimentally infected ducklings led to a strong inhibitory effect on DHBV DNA synthesis. nih.govnih.gov Although short-term therapy did not prevent a rebound of viral replication after the drug was withdrawn, its in vivo inhibitory effect was markedly stronger than that of ddC. nih.govnih.gov

Table 1: In Vivo Antiviral Efficacy in DHBV Model

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) | DHBV-infected ducks | Administration for 12 days blocked virus production. | nih.gov |

The antiviral activity of fluorinated cytidine (B196190) analogs has been explored in other preclinical models beyond DHBV.

Bunyavirus Mouse Models: The analog 2'-fluoro-2'-deoxycytidine (2'-FdC) was evaluated in mice infected with several bunyaviruses. nih.gov Against Rift Valley fever virus (RVFV), 2'-FdC treatment delayed mortality and significantly reduced viral titers in the liver, spleen, and serum. nih.gov In a severe fever with thrombocytopenia syndrome virus (SFTSV) mouse model, 2'-FdC prevented death and reduced viral titers. nih.gov However, it afforded no protection against the encephalitic La Crosse virus (LACV) in mice. nih.gov These findings suggest that 2'-FdC could be a viable candidate for treating certain non-encephalitic bunyavirus infections. nih.gov

Murine Norovirus (MNV) Model: As a surrogate for human norovirus, the MNV model was used to test 2'-FdC. eur.nl The compound was found to significantly inhibit MNV replication in murine macrophage cells. eur.nl This suggests that 2'-FdC could serve as a potential foundation for designing antiviral drugs against norovirus infections. eur.nl

Woodchuck Hepatitis Virus (WHV) Model: The woodchuck is a well-established model for studying HBV. nih.gov Analogs such as emtricitabine (B123318) (FTC), a thio-substituted fluorocytidine analog, have been studied in WHV-infected woodchucks to model virus depletion as a function of drug dose. nih.gov This model helps in planning dosage regimens for clinical trials of new antiretroviral nucleoside agents. nih.gov

Metabolic Fate and Pharmacokinetics in Preclinical Species (e.g., Rhesus Monkeys, Mice, Woodchucks)

The pharmacokinetic profiles of fluorinated dideoxycytidine analogs have been characterized in several preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

Studies in rhesus monkeys, mice, and woodchucks have provided key insights into the pharmacokinetic parameters of these compounds.

Rhesus Monkeys: The pharmacokinetics of β-L-2′,3′-Dideoxy-5-fluorocytidine (β-L-FddC), an analog of the title compound, were assessed in rhesus monkeys. psu.edu Following intravenous administration, the compound had a terminal-phase plasma half-life of 1.8 hours and a total clearance of 0.7 liters/h/kg. psu.edu The steady-state volume of distribution was 1.3 liters/kg, suggesting distribution into a volume greater than total body water. psu.edu After oral administration, the peak plasma concentration was reached in approximately 1.5 hours, with an absolute oral bioavailability ranging from 56% to 66%. psu.edu Approximately 47% of the intravenous dose was recovered as unchanged drug in the urine. psu.edu For another analog, racemic 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC), oral absorption was rapid, with an average bioavailability of 73%. nih.gov FTC was found to distribute into the cerebrospinal fluid, indicating it can penetrate the blood-brain barrier. nih.gov Renal excretion of unchanged FTC was the primary route of elimination. nih.gov

Mice: In mice, the oral bioavailability of 5-fluoro-2′-deoxycytidine (FdCyd) alone was found to be very low, at approximately 4%. aacrjournals.orgnih.gov This is due to extensive first-pass metabolism. aacrjournals.orgnih.gov

Woodchucks: The woodchuck model is valuable for studying drugs against hepatitis B. nih.gov The pharmacokinetics of (-)-beta-L-2',3'-dideoxy-3'-thiacytidine (3TC) were characterized in this species. Following intravenous administration, 3TC had a terminal half-life of 2.84 hours and a systemic clearance of 0.22 liters/h/kg. nih.gov Its oral bioavailability was variable, ranging from 18% to 54%. nih.gov

Table 2: Pharmacokinetic Parameters of Analogs in Preclinical Species

| Compound | Species | Oral Bioavailability | Key Pharmacokinetic Parameters | Reference |

|---|---|---|---|---|

| β-L-2′,3′-Dideoxy-5-fluorocytidine | Rhesus Monkey | 56% - 66% | t½: 1.8 h (IV); CL: 0.7 L/h/kg (IV); Vss: 1.3 L/kg (IV) | psu.edu |

| Racemic FTC | Rhesus Monkey | ~73% | t½: 1.34 h; CL: 1.49 L/h/kg; Vss: 2.23 L/kg | nih.gov |

| 5-fluoro-2′-deoxycytidine (FdCyd) | Mouse | ~4% | Subject to substantial first-pass catabolism. | aacrjournals.orgnih.gov |

Biotransformation, particularly deamination by cytidine deaminase, is a critical factor in the metabolism of many cytidine analogs.

In vivo, 5-fluoro-2′-deoxycytidine (FdCyd) is rapidly converted to 5-fluoro-2′-deoxyuridine. aacrjournals.orgnih.gov This metabolic step is catalyzed by cytidine deaminase (CD) and represents a significant first-pass effect that limits the bioavailability of the parent drug. aacrjournals.orgnih.gov Similarly, 5'-Deoxy-5-fluorocytidine, a metabolite of the anticancer drug capecitabine, is also deaminated by cytidine deaminase to produce 5'-deoxy-5-fluorouridine. medchemexpress.com

For the racemic analog FTC in rhesus monkeys, the D-(+)-enantiomer is slowly deaminated to its corresponding uridine (B1682114) metabolite, 2,3'-dideoxy-5-fluoro-3'-thiauridine (FTU), which lacks antiviral activity. nih.gov In contrast, the L-(-)-enantiomer is essentially resistant to this enzyme. nih.gov

Interestingly, not all analogs are susceptible to this metabolic pathway. Studies with β-L-2′,3′-Dideoxy-5-fluorocytidine (β-L-FddC) in rhesus monkeys detected no metabolites in either plasma or urine. psu.edu Likewise, the analog l(−)Fd4C was found not to be a substrate for deoxycytidine deaminase. nih.gov This resistance to deamination can be a significant advantage, potentially leading to a better pharmacokinetic profile.

Prodrug Design and Optimization Strategies

To overcome pharmacokinetic challenges such as rapid metabolism and poor bioavailability, various prodrug and optimization strategies have been explored for cytidine analogs.

One major strategy involves co-administration with an enzyme inhibitor. The oral bioavailability of 5-fluoro-2′-deoxycytidine (FdCyd) in mice was dramatically increased by co-administration with tetrahydrouridine (B1681287) (THU), an inhibitor of cytidine deaminase. aacrjournals.orgnih.govresearchgate.net This approach blocks the first-pass catabolism of FdCyd, substantially increasing exposure to the active drug. aacrjournals.orgnih.gov Oral co-administration of THU with FdCyd is considered a promising approach for clinical testing. nih.gov

Another common strategy is the chemical modification of the parent drug to create a prodrug. This is exemplified by the anticancer agent capecitabine. Capecitabine is a prodrug that is converted in the body through several steps, involving the intermediate 5'-deoxy-5-fluorocytidine, to the active anticancer agent 5-fluorouracil. medchemexpress.com This multi-step activation, which relies on enzymes that are more active in tumor tissues, helps to target the drug's effect. medchemexpress.com

Direct modification of the nucleoside analog itself is also a viable approach. For the anti-HIV agent lamivudine (B182088) (3TC), a series of 5'-O-carbonate prodrugs were synthesized. nih.gov Some of these carbonate derivatives showed antiviral activity similar to or better than the parent drug in vitro. nih.gov Similarly, nucleotide prodrugs, such as phosphoramidates, have been successfully designed for other nucleoside analogs to ensure efficient intracellular conversion to the active triphosphate form, a strategy that led to the development of the successful HCV drug sofosbuvir (B1194449). medivir.com

Chemical Modifications for Enhanced Antiviral Efficacy and Cellular Uptake

The antiviral potential of nucleoside analogs is profoundly influenced by specific chemical alterations to both the sugar moiety and the heterocyclic base. In the case of this compound (FddMeCyt), modifications are strategically designed to enhance its ability to inhibit viral replication and to improve its transport into host cells. Preclinical studies have explored a range of these analogs, revealing critical structure-activity relationships.

Research involving a human hepatoblastoma cell line (Hep G2 2.2.15), which is transfected with the hepatitis B virus (HBV), has been instrumental in evaluating these compounds. nih.gov The primary mechanism for many 2',3'-dideoxynucleosides involves the termination of the growing viral DNA chain. acs.org The introduction of a fluorine atom at the 3'-position of the sugar ring is a key modification. nih.gov Further alterations, particularly at the 5-position of the cytidine base, have yielded compounds with varying degrees of antiviral potency and cellular effects. nih.gov

Among a series of tested cytidine analogs, FddMeCyt was identified as one of the most powerful antiviral agents against HBV in vitro. nih.gov It achieved a reduction of over 90% in HBV DNA synthesis at a concentration of 0.10 µM. nih.gov Other analogs with modifications at the 5-position, such as 2',3'-dideoxy-3'-fluoro-5-ethylcytidine (FddEtCyt), and those with changes to the 3'-substituent, like 2',3'-dideoxy-3'-chloro-5-methylcytidine (ClddMeCyt), also demonstrated significant antiviral effects. nih.gov ClddMeCyt was similarly potent, reducing HBV DNA synthesis by over 90% at a 0.10 µM concentration. nih.gov In contrast, analogs like 2',3'-dideoxy-3'-fluoro-5-fluorocytidine (FddFCyt) and the parent compound 2',3'-dideoxy-3'-fluorocytidine (B15285694) (FddCyt) showed negligible antiviral activity in this specific assay. nih.gov

These chemical modifications not only affect antiviral efficacy but also impact the compound's interaction with cellular processes, which can be observed through cytostatic activity. FddMeCyt displayed the most potent cytostatic effect among the tested analogs, with a 50% cytostatic concentration (CD50) of 0.54 µM. nih.gov This highlights the dual impact of these molecular alterations on both antiviral action and host cell proliferation. The in vitro data suggested that FddMeCyt was a promising candidate for further investigation as an antiviral agent for HBV. nih.gov

| Compound | Modification | Antiviral Efficacy (HBV DNA Reduction >90%) | Cytostatic Activity (CD50, µM) | Reference |

|---|---|---|---|---|

| FddMeCyt | 3'-fluoro, 5-methyl | 0.10 µM | 0.54 | nih.gov |

| ClddMeCyt | 3'-chloro, 5-methyl | 0.10 µM | Not specified in same terms | nih.gov |

| FddEtCyt | 3'-fluoro, 5-ethyl | Intermediate Activity | 3.93 | nih.gov |

| AmddMeCyt | 3'-amino, 5-methyl | Intermediate Activity | Not specified in same terms | nih.gov |

| FddClCyt | 3'-fluoro, 5-chloro | Intermediate Activity | >25 | nih.gov |

| FddFCyt | 3'-fluoro, 5-fluoro | Negligible Activity | >25 | nih.gov |

| FddCyt | 3'-fluoro | Negligible Activity | >25 | nih.gov |

Impact of Prodrugs on Metabolic Stability and Bioactivation

Nucleoside analogs like FddMeCyt can be susceptible to metabolic enzymes that render them inactive. A common metabolic pathway is deamination, where an enzyme such as cytidine-deoxycytidine deaminase removes the amine group from the cytosine base. nih.gov Studies on the related compound 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) show that it is metabolized to its deaminated form, 2',3'-dideoxy-5-fluoro-3'-thiauridine (B1256195) (FTU), which lacks antiviral activity. nih.gov Interestingly, this metabolic process can be stereoselective; the L-(-)-enantiomer of FTC is substantially more resistant to deamination than the D-(+)-enantiomer. nih.gov This suggests that the stability of FddMeCyt could also be influenced by its stereochemistry.

The journey of a nucleoside analog from administration to its site of action is fraught with challenges. nih.gov It must be absorbed, avoid rapid clearance, penetrate the target cell membrane, and undergo a three-step phosphorylation process to become an active triphosphate. nih.govnih.gov The first phosphorylation step is often a rate-limiting bottleneck. nih.gov

Prodrugs are inactive carrier forms of a drug that are converted into the active agent within the body. nih.govnih.gov This approach can enhance metabolic stability, improve oral bioavailability, and increase the efficiency of intracellular activation. nih.gov

Key Prodrug Strategies and Their Goals:

| Strategy | Mechanism | Primary Goal | Example Approach | Reference |

|---|---|---|---|---|

| Ester Prodrugs | Masking hydrophilic hydroxyl groups on the sugar moiety with lipophilic ester groups. | Enhance passive diffusion across cell membranes and improve oral absorption. | Valacyclovir (prodrug of acyclovir). | nih.gov |

| Phosphoramidate (B1195095) (ProTide) Prodrugs | Delivering the nucleoside as a monophosphate analog, bypassing the initial, often inefficient, phosphorylation step. | Increase intracellular concentrations of the active triphosphate form and deliver the drug more specifically to target tissues like the liver. | Sofosbuvir, Tenofovir (B777) Alafenamide (TAF). | nih.govnih.gov |

For a compound like FddMeCyt, a prodrug approach could involve creating an ester at the 5'-hydroxyl position to improve its ability to enter cells. google.com A more advanced strategy would be to use ProTide technology. nih.gov A phosphoramidate prodrug of FddMeCyt would mask the initial phosphate (B84403) group, facilitating cell entry and then being cleaved by intracellular enzymes to release the monophosphate form directly. nih.gov This strategy effectively bypasses the first, and often slowest, step in the bioactivation pathway, leading to a higher concentration of the active triphosphate metabolite within the target cell and potentially greater antiviral potency. nih.govnih.gov

Computational and Molecular Modeling Studies of 2 ,3 Dideoxy 3 Fluoro 5 Methyl Cytidine

Molecular Docking and Ligand-Enzyme Interaction Analysis

No specific studies detailing the molecular docking of 2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine with viral polymerases or other relevant enzymes were found. Such studies would be crucial for predicting the binding orientation and affinity of the compound within the enzyme's active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There is no available research on molecular dynamics simulations of this compound. These simulations would provide insights into the conformational flexibility of the molecule and the dynamic stability of its interaction with a target enzyme over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Antiviral Activity

No QSAR models that specifically include this compound to predict its antiviral activity could be identified. QSAR studies on series of related nucleoside analogs have been performed, but the specific contribution of the 3'-fluoro and 5-methyl substitutions of the target compound has not been quantified in a predictive model.

Computational Approaches to Elucidate Mechanisms of Enzyme Inhibition and Viral Resistance

Without molecular docking and dynamics data, there are no computational studies that elucidate the specific mechanisms of enzyme inhibition or potential viral resistance pathways related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.